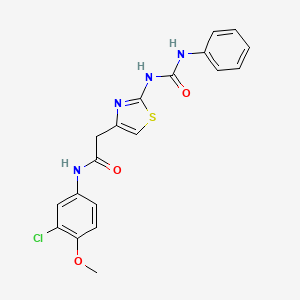
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O3S and its molecular weight is 416.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex organic compound characterized by its unique structural features, which include a thiazole ring and a phenylureido moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Molecular Characteristics
- Molecular Formula : C19H17ClN4O2S
- Molecular Weight : 400.9 g/mol
- IUPAC Name : N-(3-chloro-4-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, which involves the reaction of substituted thiourea with an α-halo ketone in the presence of a base.
- Introduction of the Phenylcarbamoyl Group : This is achieved by reacting the thiazole intermediate with phenyl isocyanate.
- Final Acylation : The thiazole intermediate is acylated with 3-chloro-4-methylphenylacetyl chloride under basic conditions to yield the target compound .
This compound exhibits significant biological activity through its interaction with specific molecular targets. The thiazole ring and phenylcarbamoyl group enhance its binding affinity to various enzymes and receptors, potentially modulating their activity .
Pharmacological Applications
Preliminary studies indicate that this compound may act as an inhibitor of key enzymes or receptors involved in disease pathways, particularly in oncology and neuropharmacology. Its structural features suggest potential applications in:
- Cancer treatment
- Neuroprotective therapies
Case Studies and Research Findings
- Antiproliferative Activity : Research indicates that compounds similar to this compound demonstrate antiproliferative effects against various cancer cell lines. For instance, derivatives within this chemical class have shown IC50 values indicating significant inhibition of cell growth .
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes linked to tumorigenesis. Studies have shown that it can effectively reduce enzyme activity associated with malignancies, suggesting its potential as a therapeutic agent .
Comparative Analysis
A comparison with similar compounds reveals that this compound possesses unique properties due to its specific combination of functional groups. This uniqueness may confer distinct biological properties, making it a valuable candidate for further research .
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-Chloro-4-methylphenyl)-2-{2-[Phenylcarbamoylamino]-1,3-thiazol-4-yl}acetamide | Structure | Antiproliferative, Enzyme Inhibition |
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Structure | Moderate Anticancer Activity |
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-27-16-8-7-13(9-15(16)20)21-17(25)10-14-11-28-19(23-14)24-18(26)22-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFESLTLNNXEZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














